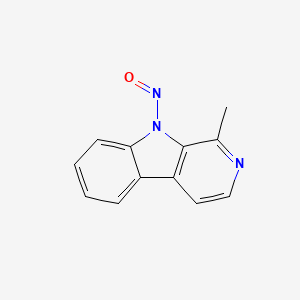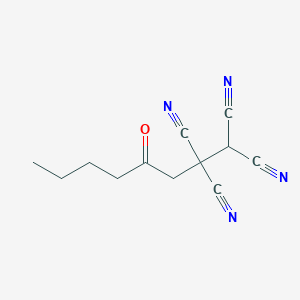
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is a heterocyclic compound with a complex structure that includes both indole and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- typically involves the nitration of 1-methyl-9H-pyrido(3,4-b)indole. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow nitration, which allows for better control over reaction conditions and yields. This method also reduces the risk of hazardous by-products and improves the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like bromine or chlorine.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is used as a building block for the synthesis of more complex molecules.
Biology
This compound has been studied for its potential neurotoxic effects. It has been found to induce tremors in animal models, making it a valuable tool for studying neurological disorders such as essential tremor .
Medicine
In medicine, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .
Wirkmechanismus
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- involves its interaction with various molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the enzyme monoamine oxidase, which plays a role in the regulation of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: This compound is structurally similar but lacks the nitroso group.
9H-Pyrido(3,4-b)indole: This compound is the parent structure without the methyl and nitroso groups.
Uniqueness
The presence of the nitroso group in 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- gives it unique chemical and biological properties. This group allows for specific interactions with biological targets, making it more potent in certain applications compared to its analogs .
Eigenschaften
| 90540-35-5 | |
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-methyl-9-nitrosopyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)15(12)14-16/h2-7H,1H3 |
InChI-Schlüssel |
PEGLIYCYNNJUEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Di(furan-2-yl)methyl]phosphane](/img/no-structure.png)

![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
